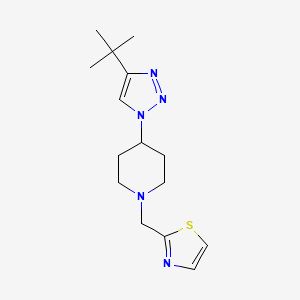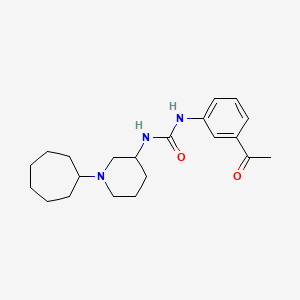![molecular formula C15H19ClN4O3 B3815079 N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide](/img/structure/B3815079.png)
N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide
Overview
Description
N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide, also known as CCI-779, is a synthetic compound that has been extensively studied for its potential applications in cancer therapy. It belongs to a class of drugs called mTOR inhibitors, which target the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and survival.
Mechanism of Action
N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide works by inhibiting the mTOR signaling pathway, which plays a key role in regulating cell growth and survival. Specifically, it binds to the intracellular protein FKBP12, forming a complex that inhibits the activity of mTOR complex 1 (mTORC1). This, in turn, leads to a decrease in the synthesis of proteins that are necessary for cell growth and division.
Biochemical and Physiological Effects:
The inhibition of the mTOR signaling pathway by this compound has several biochemical and physiological effects. It leads to a decrease in the synthesis of proteins that are necessary for cell growth and division, which ultimately results in the inhibition of cancer cell growth and proliferation. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide for lab experiments is its specificity for the mTOR signaling pathway. This allows researchers to study the effects of mTOR inhibition on cancer cell growth and proliferation in a controlled manner. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide. One area of interest is the development of new formulations or delivery methods that improve its solubility and bioavailability. In addition, there is ongoing research on the use of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapy, to enhance its anti-cancer effects. Finally, there is interest in exploring the use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, which may also involve dysregulation of the mTOR signaling pathway.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, it has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3/c1-10-2-3-11(16)8-12(10)19-14(22)9-13(21)17-4-6-20-7-5-18-15(20)23/h2-3,8H,4-7,9H2,1H3,(H,17,21)(H,18,23)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBFGZUFHCLRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)NCCN2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(3,5-dimethoxybenzyl)-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3815002.png)
![1-[(1-{4-[2-(4-fluorophenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B3815012.png)



![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}acetamide](/img/structure/B3815038.png)
![N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3815041.png)
![3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B3815046.png)
![7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3815049.png)
amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B3815057.png)
![1-(3-chlorophenyl)-4-[1-(3-phenylpropanoyl)-3-piperidinyl]piperazine](/img/structure/B3815071.png)
![8-[3-(methylthio)benzyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3815085.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,1-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3815100.png)
![N-ethyl-1-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3815104.png)